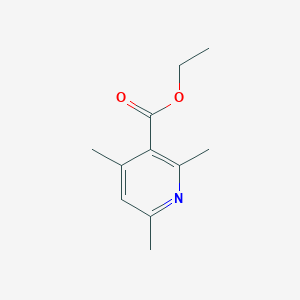

Ethyl 2,4,6-trimethylpyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound is notable for its three methyl groups attached to the 2, 4, and 6 positions of the pyridine ring, and an ethyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate typically involves the esterification of 2,4,6-trimethylpyridine-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,4,6-trimethylpyridine-3-carboxylic acid+ethanolH2SO4Ethyl 2,4,6-trimethylpyridine-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring or ester group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- Ethyl 2,4,6-trimethylpyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities.

2. Biological Activities

- Research indicates potential antimicrobial and anticancer properties associated with this compound. Studies have shown that derivatives of pyridine can exhibit significant biological activity against various pathogens and cancer cell lines .

3. Pharmaceutical Intermediates

- The compound is being investigated as a pharmaceutical intermediate. Its derivatives are utilized in the synthesis of drugs targeting conditions such as acne and tuberculosis. For example, pyridine carboxylic acids derived from this compound are known to be effective in treating acne .

4. Industrial Applications

- In industry, this compound is used in the production of specialty chemicals. It acts as a reagent in various industrial processes due to its favorable chemical properties.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2,4,6-trimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-methylpyridine-3-carboxylate

- Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate

- Ethyl 2,6-dimethylpyridine-3-carboxylate

Uniqueness

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is unique due to the specific arrangement of its methyl groups and the ethyl ester functionality. This structural configuration imparts distinct chemical properties and reactivity compared to other pyridine derivatives. The presence of three methyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and interactions with biological targets.

Biological Activity

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a compound derived from the pyridine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with three methyl groups and an ethyl carboxylate group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains. A case study demonstrated that certain pyridine derivatives displayed antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 75 |

| S. aureus | 100 |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays measuring radical scavenging activity indicate that it can effectively neutralize free radicals. The compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide .

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 30 µg/mL |

| ABTS Radical Scavenging | IC50 = 25 µg/mL |

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. A recent investigation reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 45 µg/mL and 60 µg/mL respectively .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thus neutralizing them.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Properties

IUPAC Name |

ethyl 2,4,6-trimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUOSKHCRQMLKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592957 |

Source

|

| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14457-96-6 |

Source

|

| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.